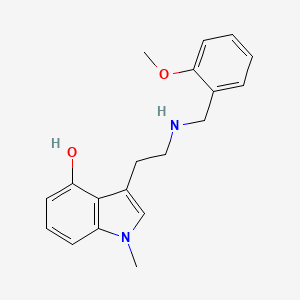
5-HT2 agonist-1 (free base)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-HT2 agonist-1 (free base): is a potent agonist for the serotonin receptors 5-HT2A, 5-HT2B, and 5-HT2C. It exhibits high affinity with IC50 values of 10 nM, 8.3 nM, and 1.6 nM, respectively . This compound is primarily used in research related to central nervous system disorders, including depression, alcoholism, tobacco and cocaine addiction, inflammation, cluster headaches, post-traumatic stress disorder (PTSD), and seizure disorders .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 agonist-1 (free base) involves the preparation of 3-(2-(aminoethyl)-indol-4-ol derivatives . The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain is introduced via alkylation or reductive amination.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the indole ring through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of 5-HT2 agonist-1 (free base) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions: 5-HT2 agonist-1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
5-HT2 agonist-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: Employed in research to understand the role of serotonin receptors in various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
作用机制
The mechanism of action of 5-HT2 agonist-1 (free base) involves its binding to and activation of the serotonin receptors 5-HT2A, 5-HT2B, and 5-HT2C . Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include:
G Protein-Coupled Receptor (GPCR) Signaling: Activation of GPCRs leads to the activation of second messengers such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3).
Intracellular Calcium Mobilization: The activation of 5-HT2 receptors results in the release of intracellular calcium, which plays a crucial role in various cellular processes.
相似化合物的比较
Psilocin: A naturally occurring psychedelic compound that also acts as a 5-HT2A receptor agonist.
LSD (Lysergic Acid Diethylamide): A potent hallucinogen that activates 5-HT2A receptors.
Mescaline: A naturally occurring psychedelic that targets 5-HT2A receptors.
Uniqueness: 5-HT2 agonist-1 (free base) is unique due to its high affinity and selectivity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes. Additionally, its potential therapeutic applications in treating central nervous system disorders further highlight its significance in scientific research.
属性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol |
InChI |
InChI=1S/C19H22N2O2/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2/h3-9,13,20,22H,10-12H2,1-2H3 |
InChI 键 |
LIJXYAFGSPXNAL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)


![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)


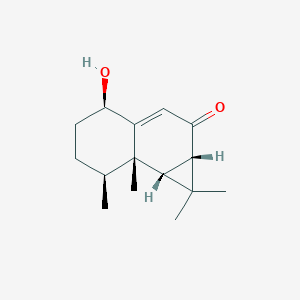
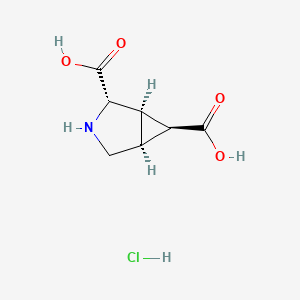
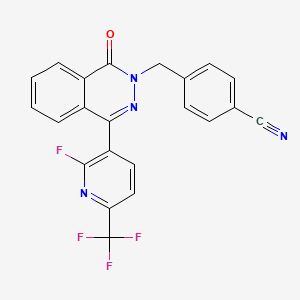
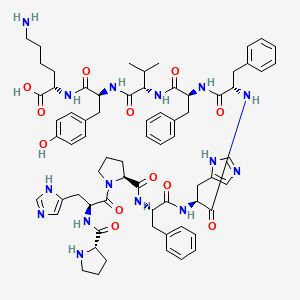


![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
